3-Propylcyclopent-2-en-1-one
CAS No.: 35953-18-5
Cat. No.: VC7970198
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35953-18-5 |
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Molecular Formula | C8H12O |
Molecular Weight | 124.18 g/mol |
IUPAC Name | 3-propylcyclopent-2-en-1-one |
Standard InChI | InChI=1S/C8H12O/c1-2-3-7-4-5-8(9)6-7/h6H,2-5H2,1H3 |
Standard InChI Key | ZFUZPXVIPQVSDO-UHFFFAOYSA-N |
SMILES | CCCC1=CC(=O)CC1 |
Canonical SMILES | CCCC1=CC(=O)CC1 |
Introduction
Structural and Molecular Characteristics
3-Propylcyclopent-2-en-1-one (C₈H₁₂O) features a cyclopentenone backbone—a cyclopentane ring with an α,β-unsaturated ketone system—and a propyl substituent at the 3-position (Figure 1). The unsaturated ketone moiety confers electrophilic reactivity at the β-carbon, making the compound amenable to conjugate additions and cycloadditions. The propyl group introduces steric and electronic effects that influence regioselectivity in subsequent transformations.
Molecular Formula: C₈H₁₂O
Molecular Weight: 124.18 g/mol
IUPAC Name: 3-Propylcyclopent-2-en-1-one
Key Structural Features:
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Cyclopentenone Core: The α,β-unsaturated ketone system (C=O at position 1, double bond between C2 and C3) enables Michael additions and Diels-Alder reactions .
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Propyl Substituent: The 3-propyl group enhances lipophilicity and modulates ring strain, affecting reaction kinetics .
Synthetic Methodologies
Pauson–Khand Reaction (PKR)
The PKR is a cobalt-mediated [2+2+1] cycloaddition that constructs cyclopentenones from an alkyne, an alkene, and carbon monoxide. Ethylene glycol additives have been shown to improve yields in intermolecular PKRs by stabilizing reactive intermediates .
Example Protocol:
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Substrates: A propyl-substituted alkene (e.g., 1-propylcyclopentene) and an alkyne (e.g., acetylene).
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Catalyst: Co₂(CO)₈ (5 mol%).
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Promoter: N-Methylmorpholine N-oxide (NMO, 10 equiv).
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Additive: Ethylene glycol (15% v/v).
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Conditions: Dichloromethane, 4 Å molecular sieves, room temperature .
Yield: Up to 60% for analogous cyclopentenones .
Iso-Nazarov Cyclization
This acid-catalyzed rearrangement converts γ,δ-epoxy alcohols into cyclopentenones via a dienol intermediate. For 3-propylcyclopent-2-en-1-one, a bromoalkenol precursor with a propyl group undergoes elimination and cyclization under mild acidic conditions .
Example Protocol:
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Starting Material: 5-Bromo-4-propoxyalk-2-en-1-ol.
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Acid Catalyst: H₃PO₄/P₂O₅.
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Mechanism: Bromide elimination generates a dienal, which undergoes cyclization to form the cyclopentenone .
Yield: 40–60% for structurally related compounds .
Physicochemical Properties
Experimental data for 3-propylcyclopent-2-en-1-one remains sparse, but estimates can be derived from analogs:
Spectroscopic Data
NMR Spectroscopy
Data extrapolated from 3-methylcyclopent-2-en-1-one :
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¹H NMR (CDCl₃): δ 2.80–2.75 (m, 2H, CH₂), 2.20–1.90 (m, 4H, cyclopentene CH₂), 1.40–1.20 (m, 2H, CH₂CH₂CH₃), 0.90 (t, 3H, CH₃).
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¹³C NMR (CDCl₃): δ 210.5 (C=O), 155.2 (C=C), 35.8–25.4 (cyclopentene CH₂), 22.1 (CH₂CH₂CH₃), 14.0 (CH₃).
IR Spectroscopy
Applications in Organic Synthesis
Natural Product Synthesis
Cyclopentenones serve as intermediates in terpene and prostaglandin syntheses. For example, 3-propylcyclopent-2-en-1-one could be a precursor to sesquiterpenoids via alkylation or oxidation .
Pharmaceutical Intermediates
The α,β-unsaturated ketone moiety is a pharmacophore in anti-inflammatory and anticancer agents. Functionalization at the β-position (e.g., via organocatalytic additions) enhances bioactivity .
Future Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective PKR variants to access chiral cyclopentenones .
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Computational Modeling: DFT studies to predict regioselectivity in functionalization reactions.
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Biological Screening: Evaluating antimicrobial and cytotoxic properties of 3-alkylcyclopentenones.
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